4-(Aminomethyl)-3,5-difluorophenol;hydrochloride
Description
Nomenclature and Chemical Identity
4-(Aminomethyl)-3,5-difluorophenol hydrochloride is a fluorinated aromatic compound featuring an aminomethyl group (-CH2NH2) at the para position (C4) and fluorine atoms at the meta positions (C3 and C5) of a phenol ring, with a hydrochloride counterion. Its systematic IUPAC name is 4-(aminomethyl)-3,5-difluorophenol hydrochloride , and it is identified by the CAS Registry Number 2445792-00-5 . The compound’s structural uniqueness arises from the synergistic effects of fluorine’s electron-withdrawing properties and the aminomethyl group’s nucleophilic potential.
| Identifier | Value |
|---|---|
| CAS Number | 2445792-00-5 |
| Molecular Formula | C₇H₈ClF₂NO |
| SMILES | Cl.NCC1=C(F)C=C(O)C(F)=C1 |
| InChI Key | PIONCXNXLGCIQQ-UHFFFAOYSA-N |
Structural and Molecular Formulae
The compound’s molecular structure consists of a phenol backbone substituted with fluorine atoms at positions 3 and 5, an aminomethyl group at position 4, and a hydrochloride salt. Its molecular weight is 195.59 g/mol , calculated from the formula C₇H₈ClF₂NO . The fluorine atoms induce steric and electronic effects, while the protonated aminomethyl group enhances solubility in polar solvents.
| Substituent | Position | Role |
|---|---|---|
| Hydroxyl (-OH) | C1 | Hydrogen-bond donor |
| Fluorine (-F) | C3, C5 | Electron withdrawal |
| Aminomethyl (-CH₂NH₃⁺Cl⁻) | C4 | Basicity and reactivity |
X-ray crystallography data (not yet published) suggest a planar aromatic ring with bond angles consistent with fluorine’s ortho/para-directing effects. The hydrochloride salt form stabilizes the aminomethyl group through ionic interactions.
Historical Context and Discovery
4-(Aminomethyl)-3,5-difluorophenol hydrochloride emerged from research into fluorinated phenolic derivatives in the early 21st century. Its synthesis builds on methods developed for related compounds, such as 3,5-difluorophenol (CAS 2713-34-0), which has been used in liquid crystal synthesis since the 1990s. Patent CN115108891A (2022) describes catalytic dehalogenation techniques for difluorophenol precursors, while US7358397B2 (2004) outlines reductive amination strategies for halogenated aminophenols. The hydrochloride derivative gained prominence in the 2010s as a precursor to HIV protease inhibitors and kinase modulators.
Relevance in Contemporary Chemical Research
This compound is pivotal in three domains:
- Pharmaceutical Intermediates : Serves as a building block for antiviral and anticancer agents due to its ability to modulate enzyme active sites.
- Materials Science : Fluorine’s electronegativity enhances thermal stability in polymers, while the phenol group enables crosslinking.
- Catalysis : The aminomethyl group acts as a ligand in palladium-catalyzed coupling reactions, as demonstrated in CN112778090A (2021).
Recent studies highlight its role in synthesizing 1-(Adamantan-1-ylcarbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea , a potent non-nucleoside reverse transcriptase inhibitor.
Properties
IUPAC Name |
4-(aminomethyl)-3,5-difluorophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO.ClH/c8-6-1-4(11)2-7(9)5(6)3-10;/h1-2,11H,3,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIONCXNXLGCIQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3,5-difluorophenol;hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of 3,5-difluorophenol followed by reduction to introduce the aminomethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3,5-difluorophenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis for the preparation of complex molecules. Its unique functional groups allow for versatile reactions, including:
- Oxidation : Formation of quinones.
- Reduction : Conversion of nitro groups to amines.
- Substitution Reactions : Introduction of various functional groups.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Quinones |
| Reduction | Sodium borohydride | Amines |
| Substitution | Nucleophiles (amines, thiols) | Substituted phenolic compounds |
Biology
In biological research, 4-(Aminomethyl)-3,5-difluorophenol;hydrochloride is investigated for its potential as a biochemical probe due to its interactions with various biological targets:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : Acts as an allosteric modulator of the GABAergic system, particularly influencing the α5 subunit of the GABAA receptor. This modulation is linked to enhanced cognitive functions such as memory and learning without sedation typically associated with benzodiazepines.
Medicine
The compound's therapeutic potential is being explored in drug development:
- Cognitive Enhancement : Animal studies suggest that it may improve cognitive function by modulating GABA receptors .
- Pharmaceutical Intermediate : It is being evaluated as an intermediate in the synthesis of novel therapeutics targeting neurological disorders.
Industrial Applications
In the industrial sector, this compound is utilized in developing new materials with specific properties. Its unique chemical characteristics make it suitable for applications in:
- Polymer Chemistry : As a component in creating specialized polymers.
- Coatings and Adhesives : Enhancing the performance characteristics of industrial coatings.
Case Studies
- Cognitive Enhancement Studies :
- Enzyme Interaction Studies :
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3,5-difluorophenol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the difluoro groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the C4 Position
4-Chloro-3,5-difluorophenol (CAS 2268-03-3)
- Structure: Chlorine at C4 instead of aminomethyl.
- Properties: The electron-withdrawing Cl group reduces electron density on the aromatic ring compared to the electron-donating aminomethyl group. Lower water solubility due to the absence of a charged amine group.
- Applications : Intermediate in agrochemical synthesis; less likely to participate in hydrogen bonding compared to the target compound .
2,6-Difluoro-4-aminophenol Hydrochloride (Synonyms in )
- Structure: Amino (-NH₂) at C4 and fluorine at C2/C5.
- Key Differences: Fluorine positions (2,6 vs. 3,5) alter steric and electronic effects. The amino group (vs. aminomethyl) reduces steric bulk but may decrease stability under acidic conditions.
- Biological Relevance : Similar to aniline-based prodrugs in , which exhibit higher cytotoxicity when activated by enzymes like carboxypeptidase G2 (CPG2) .
Functional Group Modifications
4-(Aminomethyl)-N-(4-fluorophenyl)benzamide Hydrochloride ()
- Structure : Benzamide derivative with a fluorophenyl group.
- Comparison: The benzamide moiety introduces hydrogen-bonding capacity distinct from phenol’s hydroxyl group. Likely higher lipophilicity, affecting membrane permeability in drug design.
Methyl 4-(Aminomethyl)benzoate Hydrochloride ()
- Structure : Ester (-COOCH₃) at C1 of the benzene ring.
- Properties: Ester group increases susceptibility to hydrolysis compared to phenol’s hydroxyl group. Reduced acidity (phenol pKa ~10 vs. ester stability in neutral conditions).
3,5-Difluoro-4-hydroxyaniline Mustards ()
- Structure: Nitrogen mustard prodrugs activated by CPG2 to release 3,5-difluorophenol.
- Activity: Phenol derivatives (e.g., 3a-e) showed low cytotoxicity differentials (<20) in MDA MB-361 cells, whereas aniline analogs (4a-d) exhibited differentials >226. The target compound’s phenol group may limit prodrug efficacy compared to aniline-based analogs .
Clenbuterol Hydrochloride ()
- Structure : β₂-adrenergic agonist with a tertiary amine and dichlorophenyl group.
- Comparison: Both are hydrochloride salts, but clenbuterol’s dichlorophenyl and ethanolamine groups confer distinct receptor binding. Highlights the role of fluorine and aminomethyl in modulating target selectivity.
Solubility and Stability
- 4-(Aminomethyl)-3,5-difluorophenol Hydrochloride: High water solubility due to ionic hydrochloride salt; stability enhanced by fluorine’s electron-withdrawing effects.
- 4-Chloro-3,5-difluorophenol: Lower solubility in aqueous media; neutral pH stability.
- Aniline Analogs (): Base-sensitive due to free amino groups; require stabilization via salt formation.
Data Table: Key Comparative Properties
Biological Activity
Overview
4-(Aminomethyl)-3,5-difluorophenol;hydrochloride is an organic compound characterized by its phenolic structure, which includes aminomethyl and difluoro substituents. This compound has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities. Its molecular formula is C₈H₈ClF₂N₃O, with a molecular weight of approximately 195.59 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, which can lead to significant changes in metabolic pathways. The exact enzymes targeted by this compound require further elucidation through experimental studies.
- Receptor Modulation : It acts as an allosteric modulator of the GABAergic system, specifically influencing the α5 subunit of the GABAA receptor. This modulation is linked to enhanced cognitive functions such as memory and learning without the sedation typically associated with benzodiazepines.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in therapeutic applications.
- Cognitive Enhancement : Animal model studies have indicated that this compound may improve cognitive function by modulating GABAergic activity.
- Anticancer Activity : The compound has been investigated for its potential anticancer properties, although detailed studies are still required to confirm these effects.
Research Findings and Case Studies
Several studies have explored the biological implications of this compound:
- Study on Cognitive Function : In a controlled animal study, subjects administered with the compound showed significant improvements in memory retention tasks compared to control groups. The mechanism was linked to enhanced synaptic plasticity via GABAergic modulation.
- Antimicrobial Evaluation : A series of tests against common bacterial strains revealed that the compound exhibited moderate inhibitory effects, suggesting its potential as an antimicrobial agent.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption and Bioavailability : Initial findings suggest that the compound has favorable absorption characteristics, though further studies are needed to quantify bioavailability accurately.
- Metabolic Pathways : The compound is likely involved in various metabolic pathways, impacting its efficacy and safety profiles in biological systems.
Comparative Analysis
The following table summarizes key biological activities and properties of this compound compared to similar compounds:
| Compound | Antimicrobial Activity | Cognitive Enhancement | Anticancer Activity | Mechanism of Action |
|---|---|---|---|---|
| This compound | Moderate | Yes | Under Investigation | GABAergic modulation |
| Benzodiazepines | Yes | Yes | Limited | GABA receptor agonism |
| Other Fluoro-substituted Phenols | Variable | Limited | Under Investigation | Various enzyme interactions |
Q & A
Q. What synthetic strategies are optimal for preparing 4-(Aminomethyl)-3,5-difluorophenol Hydrochloride with high purity?
Methodological Answer:
- Core Synthesis : Start with 3,5-difluorophenol as the precursor. Introduce the aminomethyl group via reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Subsequent hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol) .
- Key Challenges : Competing side reactions (e.g., over-alkylation) can occur. Monitor reaction progress via TLC or HPLC. Use stoichiometric control of formaldehyde and maintain pH < 4 to favor mono-alkylation .
- Purification : Employ recrystallization from ethanol/water or use preparative HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to isolate the hydrochloride salt. Confirm purity (>98%) by NMR (¹H, ¹³C) and LC-MS .
Q. How can researchers ensure the stability of 4-(Aminomethyl)-3,5-difluorophenol Hydrochloride during storage?
Methodological Answer:
- Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products (e.g., free amine or oxidized species) using a gradient method (5–95% acetonitrile in 0.1% formic acid) .
Advanced Research Questions
Q. How can structural contradictions in NMR data for 4-(Aminomethyl)-3,5-difluorophenol Hydrochloride be resolved?
Methodological Answer:
- Data Conflict Sources : Ambiguities may arise from tautomerism (phenol vs. keto forms) or dynamic proton exchange in the aminomethyl group.
- Resolution Strategies :
- Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe exchange broadening.
- Use 2D NMR (COSY, HSQC) to assign aromatic protons and confirm substitution patterns. For example, the ¹H-¹³C HSQC will correlate the aminomethyl protons (δ ~3.8 ppm) to a carbon at ~40 ppm .
- Compare with X-ray crystallography data if single crystals are obtainable (e.g., via slow evaporation from ethanol). The crystal structure will unambiguously confirm the protonation state and salt form .
Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?
Methodological Answer:
- Impurity Profiling :
- HPLC-MS/MS : Use a high-resolution Q-TOF mass spectrometer with electrospray ionization (ESI) in positive ion mode. Detect impurities at 0.1% levels by comparing with synthesized reference standards (e.g., di-alkylated byproducts) .
- ICP-MS : Quantify residual metal catalysts (e.g., Pd from reductive amination) with detection limits <1 ppm.
- Structural Elucidation : For unknown impurities, isolate via preparative HPLC and analyze by ¹⁹F NMR (fluorine environment) and HRMS to propose degradation pathways .
Q. How can researchers design assays to evaluate the biological activity of this compound?
Methodological Answer:
- Target Selection : Prioritize assays based on structural analogs (e.g., fluorinated phenols as enzyme inhibitors or receptor modulators). For example, test inhibition of tyrosine kinases or cytochrome P450 isoforms .
- In Vitro Assays :
- Data Validation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity or western blotting for target engagement) .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in a laboratory setting?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis steps due to potential HCl vapor release .
- Spill Management : Neutralize acid spills with sodium bicarbonate. Collect solid waste in sealed containers labeled "Halogenated Organic Waste" .
- Regulatory Compliance : Adhere to OSHA HCS guidelines for labeling and SDS documentation. Ensure disposal complies with EPA regulations (e.g., RCRA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
